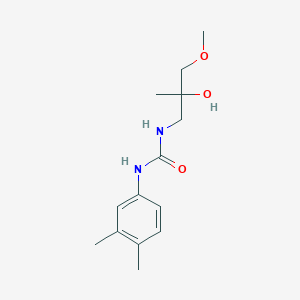

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Descripción

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group attached to one nitrogen atom and a branched 2-hydroxy-3-methoxy-2-methylpropyl substituent on the adjacent nitrogen. The 3,4-dimethylphenyl moiety enhances lipophilicity, while the hydroxy and methoxy groups on the aliphatic chain contribute to polarity and conformational flexibility.

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10-5-6-12(7-11(10)2)16-13(17)15-8-14(3,18)9-19-4/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATHQSCTVXFGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C)(COC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of 3,4-dimethylaniline with an isocyanate derivative. The reaction conditions may include:

- Solvent: Common solvents used in such reactions include dichloromethane or toluene.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dim

Actividad Biológica

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a urea linkage and substituted aromatic rings. The molecular formula is , with a molecular weight of approximately 306.36 g/mol. The presence of functional groups such as methoxy and hydroxy enhances its solubility and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Antiproliferative Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18 | Inhibition of tubulin polymerization |

These results indicate that the compound effectively inhibits cancer cell proliferation through multiple pathways.

Case Studies

- Study on HeLa Cells : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed increased levels of early and late apoptotic cells after treatment.

- In Vivo Efficacy : In an animal model using xenografts of human melanoma, administration of the compound led to a reduction in tumor size by approximately 30% over four weeks without significant toxicity observed in vital organs.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound is rapidly absorbed and metabolized, with a half-life suitable for therapeutic applications. Key parameters include:

- Absorption : Rapid oral bioavailability.

- Distribution : High tissue permeability due to lipophilicity.

- Metabolism : Primarily hepatic, involving phase I and phase II reactions.

- Excretion : Predominantly renal excretion of metabolites.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Topoisomerase Inhibitors :

- Research indicates that compounds similar to 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can function as topoisomerase II inhibitors, which are crucial in cancer therapy. A study demonstrated that derivatives of this compound exhibited significant inhibition of topoisomerase activity, suggesting potential as anti-cancer agents .

- Serotonin Receptor Modulation :

- Antioxidant Properties :

Agricultural Applications

- Pesticide Development :

- Herbicide Activity :

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Topoisomerase Inhibitor | 5.0 | |

| Derivative B | 5HT4 Agonist | 12.5 | |

| Derivative C | Antioxidant | 15.0 | |

| Derivative D | Herbicide | 20.0 |

Table 2: Efficacy of Pesticide Applications

| Application Type | Target Pest | Efficacy (%) | Field Trial Location |

|---|---|---|---|

| Insecticide | Aphids | 85 | Texas |

| Herbicide | Common Ragweed | 90 | Oak Point, TX |

| Fungicide | Fusarium spp. | 75 | California |

Case Studies

- Case Study on Anticancer Activity :

- Field Trials for Herbicide Development :

Comparación Con Compuestos Similares

Key Differences :

- The pyrazoline derivatives exhibit lower polarity due to their alkyloxy substituents, whereas the urea compound’s hydroxy and methoxy groups enhance hydrophilic interactions.

- The pyrazoline core enables π-π stacking via the aromatic phenyl groups, which may favor crystallinity (evidenced by higher melting points).

Sulphobenzoate Ester ()

The European patent reports {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate (Compound III), which shares the 3,4-dimethylphenyl group but features a pyrazolidinone core and a sulphobenzoate ester:

| Property | Target Urea Compound | Compound III |

|---|---|---|

| Core Structure | Urea | Pyrazolidinone |

| Key Substituents | Hydroxy/methoxypropyl | Sulphobenzoate ester |

| Functional Groups | Urea, hydroxyl, methoxy | Sulphonate (ionic), pyrazolidinone |

| Potential Applications | Enzyme inhibition | Prodrug (sulphonates as leaving groups) |

Key Differences :

- Compound III’s sulphonate group confers ionic character and water solubility, whereas the urea compound relies on hydrogen bonding for solubility.

- The pyrazolidinone core in Compound III may exhibit tautomerism, influencing reactivity, while the urea compound’s rigid planar structure favors stable hydrogen-bond networks .

Quinazolinone-Linked Urea ()

The compound 3-(2,6-dimethylphenyl)-1-[1-[3-(3,4-dimethylphenyl)-4-oxidanylidene-quinazolin-2-yl]propyl]-1-(phenylmethyl)urea shares the urea core but incorporates a quinazolinone moiety and benzyl group:

| Property | Target Urea Compound | Quinazolinone-Linked Urea |

|---|---|---|

| Core Structure | Urea | Urea + Quinazolinone |

| Key Substituents | Aliphatic hydroxy/methoxy | Quinazolinone, benzyl |

| Aromaticity | Moderate (3,4-dimethylphenyl) | High (quinazolinone + benzyl) |

| Bioactivity Potential | Hydrogen-bond-mediated | DNA intercalation (quinazolinone) |

Key Differences :

- The quinazolinone group introduces aromatic planar surfaces, enabling intercalation with biological macromolecules like DNA, which the aliphatic hydroxy/methoxy chain in the target compound cannot achieve.

Q & A

Basic: How can researchers optimize the synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea using statistical experimental design methods?

Answer:

Statistical Design of Experiments (DoE) is critical for optimizing synthetic routes. For urea derivatives, factors such as solvent polarity (e.g., ethanol vs. dichloromethane), reaction temperature (25–80°C), and stoichiometric ratios of precursors should be systematically varied using factorial designs to identify optimal conditions . For example, a central composite design can minimize the number of trials while quantifying interactions between variables like reaction time and catalyst loading. Post-synthesis, yield and purity metrics should be analyzed via response surface methodology to refine conditions. This approach reduces trial-and-error inefficiencies and enhances reproducibility .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this urea derivative?

Answer:

Key characterization methods include:

- FTIR : To confirm urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl/methoxy group vibrations (3200–3600 cm⁻¹ and ~2850 cm⁻¹, respectively) .

- NMR : ¹H/¹³C NMR for regiochemical assignment of aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves steric effects from the 2-methylpropyl substituent .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) and detects synthetic byproducts .

- HPLC-PDA : Quantifies purity and monitors degradation under stress conditions (e.g., thermal, photolytic) .

Advanced: How can computational reaction path search methods accelerate the discovery of novel derivatives with enhanced bioactivity?

Answer:

Quantum chemical calculations (e.g., DFT) combined with transition state theory can predict regioselectivity in urea formation, such as the preference for N-aryl vs. O-alkyl bonding . Tools like the Artificial Force-Induced Reaction (AFIR) method map potential energy surfaces to identify low-energy pathways for functionalizing the 3,4-dimethylphenyl group or modifying the hydroxy-methoxy substituent. Computational docking (e.g., AutoDock Vina) further screens derivatives for binding affinity to biological targets, such as enzyme active sites implicated in tumor progression .

Advanced: What strategies resolve contradictions in thermodynamic data (e.g., solubility, stability) obtained from disparate analytical techniques?

Answer:

Discrepancies in solubility (e.g., HPLC vs. gravimetric analysis) often arise from polymorphic forms or solvent impurities. Researchers should:

- Perform DSC/TGA to identify polymorph transitions or decomposition events .

- Apply van’t Hoff analysis to reconcile solubility differences across temperatures using integrated UV-Vis or NMR data .

- Validate stability profiles via accelerated aging studies (40°C/75% RH) with LC-MS tracking degradation pathways .

Cross-method validation ensures data robustness, particularly for hygroscopic or light-sensitive compounds .

Advanced: How do substituent modifications on the aryl and alkyl moieties influence supramolecular interactions and crystallographic packing?

Answer:

The 3,4-dimethylphenyl group enhances π-π stacking, while the hydroxy-methoxy substituent facilitates hydrogen-bonded networks (e.g., urea···methoxy O–H interactions). Single-crystal XRD analysis reveals how steric bulk from the 2-methylpropyl group disrupts packing efficiency, reducing melting points compared to linear analogs . Substituent polarity also modulates solubility: replacing methoxy with trifluoromethyl groups increases hydrophobicity, as shown in related urea derivatives .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential amine/isocyanate intermediates .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Waste Disposal : Neutralize residual isocyanates with ethanol/water mixtures before disposal .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to design derivatives with improved pharmacokinetic profiles?

Answer:

Systematic SAR requires:

- Bioisosteric Replacement : Swap the hydroxy group with fluorine to enhance metabolic stability .

- LogP Optimization : Introduce polar groups (e.g., sulfonamides) to reduce LogP values and improve aqueous solubility .

- In Vitro ADME : Assess hepatic microsomal stability and CYP450 inhibition to prioritize candidates. For example, bulky 3,4-dimethyl groups in related ureas reduce first-pass metabolism by sterically shielding the urea core .

Basic: What solvent systems are optimal for recrystallizing this urea derivative to achieve high-purity single crystals?

Answer:

Mixed solvents (e.g., ethanol/water or acetonitrile/toluene) balance solubility and polarity gradients. For example, slow evaporation of a saturated ethanol solution at 4°C yields well-defined crystals suitable for XRD. Avoid DMSO due to high viscosity, which impedes crystal nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.